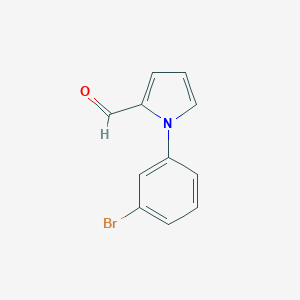

1-(3-溴苯基)-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

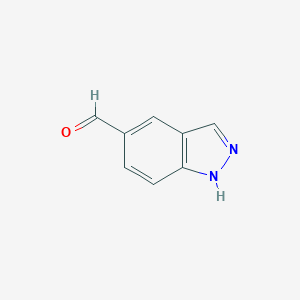

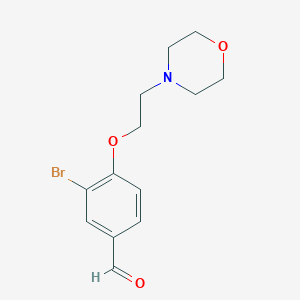

1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde, also known as 3-bromophenyl-2-pyrrolecarboxaldehyde, is an organic compound with the molecular formula C9H7BrO. It is a colorless liquid with a characteristic odor. It is used in organic synthesis, particularly in the preparation of heterocyclic compounds. It is also used as an intermediate in the pharmaceutical industry.

科学研究应用

Pharmacology: Anti-arrhythmic Agent Research

“1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde” derivatives, such as 1-(3′-bromophenyl)-heliamine (BH), have been studied for their potential as anti-arrhythmic agents. BH, a synthetic tetrahydroisoquinoline, has undergone pharmacokinetic characterization and metabolite identification to understand its absorption and metabolism in vivo . This research could guide future studies on the compound’s efficacy and safety as a cardiovascular medication.

Organic Synthesis: Building Block for Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic structures. Its reactivity with different nucleophiles can lead to the formation of pyrazoles and imidazoles, which are significant in medicinal chemistry for their biological activities .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, derivatives of “1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde” can be used as standards or reagents in chromatographic methods such as HPLC or GC-MS to identify and quantify similar structures in complex mixtures .

Medicinal Chemistry: Antifungal and Antibacterial Screening

Compounds derived from “1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde” have been screened for antifungal and antibacterial properties. For instance, β-ketoenol-pyrazole derivatives have shown moderate activity against fungal strains, indicating potential as antimicrobial agents .

Material Science: Monomer for Polymer Synthesis

The bromophenyl group in the compound can act as a functional site for polymerization, making it a valuable monomer for synthesizing novel polymers with potential applications in material science .

Environmental Science: Degradation Studies

Research into the environmental degradation of bromophenyl compounds, including “1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde,” is crucial. Understanding their breakdown pathways helps assess their environmental impact and develop methods for their safe disposal .

属性

IUPAC Name |

1-(3-bromophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLBPUKQECPNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)